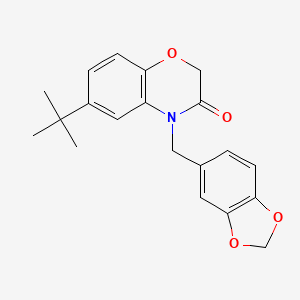![molecular formula C15H17N3OS B11480803 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one](/img/structure/B11480803.png)
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one is a complex organic compound featuring an imidazole ring, a thiophene ring, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions
Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thiophene Ring Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated precursor.
Cyclohexenone Formation: The final step involves the formation of the cyclohexenone ring through a Michael addition reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the cyclohexenone moiety, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The imidazole ring is known for its presence in many biologically active molecules.
Medicine
Medicinally, this compound could be explored for its potential as a drug candidate. The imidazole and thiophene rings are common motifs in pharmaceuticals, suggesting possible applications in treating various diseases.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring, for instance, can coordinate with metal ions, affecting enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid containing an imidazole ring.
Thiophene-2-carboxylic acid: A simple thiophene derivative.
Cyclohexenone: A basic cyclohexenone structure without additional functional groups.
Uniqueness
What sets 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one apart is the combination of these three distinct moieties in one molecule
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-[2-(1H-imidazol-5-yl)ethylamino]-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17N3OS/c19-14-7-11(15-2-1-5-20-15)6-13(8-14)17-4-3-12-9-16-10-18-12/h1-2,5,8-11,17H,3-4,6-7H2,(H,16,18) |
InChI Key |
NWNSESZDSYRQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CN=CN2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate](/img/structure/B11480722.png)
![7-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480725.png)
![2-[4-(morpholin-4-ylmethyl)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11480733.png)
![1-(1,3-Benzodioxol-5-yl)-3-({4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}amino)propan-1-one](/img/structure/B11480738.png)
![N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11480742.png)
![5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11480745.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11480747.png)
![5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B11480750.png)
![3-(4-Fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480751.png)
![2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B11480758.png)
![3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide](/img/structure/B11480760.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione](/img/structure/B11480761.png)

![N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B11480779.png)
